![molecular formula C20H27N3O2 B2361290 (1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1706073-99-5](/img/structure/B2361290.png)

(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

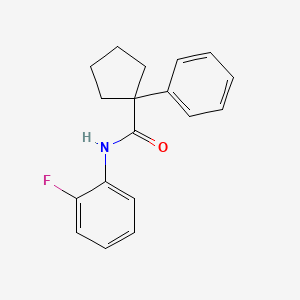

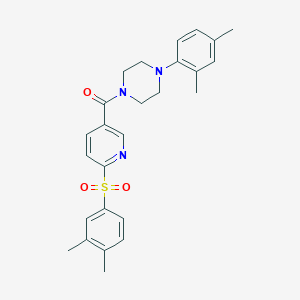

The compound is a complex organic molecule that contains an indole group, a bipiperidin group, and a methoxy group . Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . Bipiperidin is a type of piperidine, which is a six-membered ring containing nitrogen . The methoxy group is an ether with a methyl group attached to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its indole, bipiperidin, and methoxy groups. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, bipiperidin, and methoxy groups. Indoles are known to undergo electrophilic substitution reactions, while piperidines can act as bases and nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group could increase its solubility in polar solvents .Applications De Recherche Scientifique

- Indole derivatives have shown promise as potential anticancer agents. Researchers have investigated their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). The compound’s structural features may interact with cellular targets involved in cancer pathways .

- Indoles possess antimicrobial properties, making them interesting candidates for drug development. Studies have explored their effectiveness against bacteria, fungi, and viruses. The compound’s specific substitution pattern could influence its antimicrobial activity .

- Some indole derivatives exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress. Investigating the impact of this compound on neuronal health could provide valuable insights .

- Indoles have been studied for their anti-inflammatory effects. By targeting inflammatory pathways, they may help manage conditions like arthritis, inflammatory bowel disease, and neuroinflammation. Further research could explore the compound’s specific anti-inflammatory mechanisms .

- Considering the compound’s structural resemblance to other bioactive molecules, it might play a role in metabolic disorders. Researchers could investigate its impact on glucose metabolism, insulin sensitivity, or lipid regulation .

- The construction of indole derivatives remains an active area of research. Novel synthetic methods for accessing this moiety are of interest to the chemical community. Investigating efficient routes to synthesize this compound could contribute to the broader field of organic chemistry .

Anticancer Properties

Antimicrobial Activity

Neuroprotective Effects

Anti-inflammatory Potential

Metabolic Disorders

Chemical Synthesis and Methodology

Mécanisme D'action

Target of Action

Indole derivatives are known to play a significant role in cell biology and have been used for the treatment of various disorders in the human body . They show high-affinity binding to many receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biologically vital properties . For instance, some indole derivatives have been found to be effective in destroying persister cells of certain bacteria by damaging their membranes .

Biochemical Pathways

For example, they have been shown to downregulate the expression of various signal transduction pathways regulating the genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .

Pharmacokinetics

The physiochemical properties of similar indole derivatives have predicted them as good drug-like molecules .

Result of Action

Similar indole derivatives have been found to have promising bioactivity with therapeutic potential to treat human diseases . They have shown significant activity against certain viruses and have been used to treat various types of disorders .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1H-indol-6-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-25-18-7-12-22(13-8-18)17-5-10-23(11-6-17)20(24)16-3-2-15-4-9-21-19(15)14-16/h2-4,9,14,17-18,21H,5-8,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBMDAMSUGCPOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3E)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2361211.png)

![5-[(3-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2361216.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2361218.png)

![1-Methyl-4-[4-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2361219.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2361221.png)